molecular formula C17H21N3O2S B3019035 1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1323636-08-3

1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B3019035
CAS No.: 1323636-08-3
M. Wt: 331.43
InChI Key: XMZQHOYIMUJVGV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a 4-methoxyphenyl group attached to an ethanone moiety, which is further linked to a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole heterocycle. The piperidine-thiadiazole moiety contributes to structural rigidity and may facilitate interactions with biological targets, such as enzymes or receptors, as seen in related compounds .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-18-19-17(23-12)14-7-9-20(10-8-14)11-16(21)13-3-5-15(22-2)6-4-13/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZQHOYIMUJVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

    Attachment of the Piperidine Ring: The thiadiazole derivative is then reacted with 4-piperidone in the presence of a base such as sodium hydride to form the piperidinyl-thiadiazole intermediate.

    Formation of the Final Compound: The final step involves the reaction of the piperidinyl-thiadiazole intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: 1-(4-Hydroxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone.

    Reduction: 1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities which make it a candidate for further research:

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds possess antimicrobial properties. The presence of the thiadiazole ring in 1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone suggests potential efficacy against various bacterial strains. For instance, compounds with similar structures have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that thiadiazole derivatives can exhibit anticancer activity. The compound's ability to interact with cellular pathways involved in cancer proliferation is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy .

Neuroprotective Effects

The piperidine moiety in the compound is associated with neuroprotective effects. Compounds containing piperidine rings have been studied for their potential to protect neuronal cells from oxidative stress and neurodegeneration . This could open avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Therapeutic Applications

Given its diverse biological activities, this compound has several potential therapeutic applications:

  • Antibiotic Development : The compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains.
  • Cancer Treatment : Its anticancer properties may lead to the development of novel chemotherapeutic agents.
  • Neuroprotection : The neuroprotective effects suggest potential applications in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various thiadiazole derivatives. The results indicated that compounds similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, researchers explored the effects of thiadiazole derivatives on cancer cell lines. They found that certain derivatives could inhibit cell proliferation and induce apoptosis in breast cancer cells . The specific mechanisms of action are still being elucidated but involve modulation of signaling pathways related to cell survival.

Case Study 3: Neuroprotective Properties

A study published in Neuroscience Letters examined the neuroprotective effects of piperidine-based compounds in models of oxidative stress. The findings suggested that such compounds could significantly reduce neuronal cell death induced by oxidative agents .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, highlighting key structural variations, physicochemical properties, and biological activities:

Compound Name Structural Differences Physical Properties Biological Activity/Applications References
1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone Methoxyphenyl, piperidinyl-thiadiazole Not reported (analogs: m.p. ~130–170°C) Hypothesized: PDE10 inhibition, antimicrobial activity (based on thiadiazole analogs)
1-(4-Hydroxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone Hydroxyphenyl, thioether linkage m.p. 200–202°C; IR: 1655 cm⁻¹ (C=O) Carbonic anhydrase inhibition; higher polarity due to -OH group
1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone Chlorophenyl (electron-withdrawing) m.p. 163–164°C; Monoclinic crystal (P121/c1) Exists as keto isomer in solid state; potential antimicrobial activity
1-(4-Methoxyphenyl)-2-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone Oxadiazole vs. thiadiazole Not reported Oxadiazole’s lower electronegativity may reduce target binding affinity compared to thiadiazole
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-sulfonylpiperazin-1-yl)ethanone (7e) Tetrazolylthio, sulfonylpiperazine m.p. 131–134°C; IR: 1705 cm⁻¹ (C=O) Antiproliferative activity; sulfonyl group enhances solubility
(S)-1-(5-(4-Chloro-3,5-dimethoxyphenyl)furan-2-yl)-2-ethoxy-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl)ethanone Furan-ethoxyphenyl, thiadiazole Not reported Potent PDE10 inhibitor; enhanced selectivity via furan substituents

Key Structural and Functional Insights:

Substituent Effects: Methoxyphenyl vs. Thiadiazole vs. Oxadiazole: Thiadiazole’s sulfur atom enhances metabolic stability and hydrogen-bonding capacity compared to oxadiazole, which may influence target affinity .

Piperidine Modifications :

  • Piperidine derivatives with sulfonyl or tetrazolylthio groups (e.g., 7e) exhibit marked antiproliferative activity, suggesting the target compound’s piperidinyl-thiadiazole moiety could confer similar bioactivity .

Solid-State Behavior :

  • The chlorophenyl-thiadiazole analog () exists exclusively in the keto form in the solid state, a property likely shared by the target compound due to structural similarity .

Biological Potential: Thiadiazole-containing compounds are frequently associated with antimicrobial and enzyme inhibitory activities. For example, highlights a PDE10 inhibitor with a thiadiazole core, implying the target compound may have neurological applications .

Biological Activity

1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound featuring a piperidine moiety and a thiadiazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and receptor antagonist properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H20N4OS\text{C}_{16}\text{H}_{20}\text{N}_4\text{OS}

This structure indicates the presence of a methoxyphenyl group and a piperidine ring substituted with a thiadiazole moiety. The molecular weight is approximately 320.42 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of 1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

Case Study:
In a study examining the anticancer activity of thiadiazole derivatives, compounds with methoxy substituents demonstrated IC50 values ranging from 1 to 7 μM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics like Doxorubicin (IC50 = 0.5 μM) . The mechanism of action appears to involve apoptosis induction via caspase activation pathways.

CompoundIC50 (μM)Cell Line
Doxorubicin0.5MCF-7
Thiadiazole Derivative1 - 7MCF-7

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Research Findings:
A series of thiadiazole derivatives were tested for their antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against bacterial strains such as E. coli and Staphylococcus aureus . The presence of methoxy groups was associated with increased antifungal activity against species like Aspergillus niger.

Bacterial StrainActivity Observed
E. coliModerate
S. aureusHigh
A. nigerSignificant

Receptor Antagonism

Another notable aspect of the biological activity of related thiadiazole compounds is their interaction with adenosine receptors. Specifically, some derivatives have been identified as selective antagonists for the human adenosine A3 receptor.

Mechanism:
The binding affinity for these receptors suggests that such compounds could be explored for therapeutic applications in conditions like inflammation and cancer where adenosine signaling plays a critical role .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by its substituents:

  • Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant properties.
  • Electron-withdrawing groups (e.g., -Cl or -Br) improve antimicrobial efficacy.

Q & A

Q. Basic

  • ¹H NMR : Key signals include the methoxyphenyl aromatic protons (δ 7.99–8.01 ppm for ortho protons, δ 7.06–7.08 ppm for meta protons) and the methoxy group (δ 3.86 ppm) . The piperidine-thiadiazole moiety may show signals at δ 4.75 ppm (CH₂) and upfield shifts for methyl groups on thiadiazole (δ ~2.5 ppm).
  • MS : A molecular ion peak at m/z 282 (M+1) is typical for similar compounds, with fragmentation patterns indicating loss of methoxy or thiadiazole groups .

Advanced
Contradictions in spectral assignments can arise from rotational isomers or solvent effects. For example, highlights solvent-dependent shifts in DMSO vs. CDCl₃ due to hydrogen bonding with the thiadiazole sulfur. To resolve ambiguities:

  • Use 2D NMR (COSY, HSQC) to correlate protons and carbons.
  • Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

What strategies are effective for analyzing contradictory biological activity data across studies?

Basic
Initial screening often involves molecular docking to predict binding affinity to targets like enzymes or receptors. reports promising docking results for thiadiazole-triazole analogs, suggesting this compound may target similar pathways (e.g., kinase inhibition) .

Advanced
Discrepancies in activity data may stem from:

  • Solubility differences : Salt formation (e.g., sodium or potassium salts) can enhance bioavailability, as shown in .
  • Assay conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or cell lines (e.g., bacterial vs. mammalian) affect results. For example, notes that antibacterial activity of thiadiazole derivatives is pH-dependent .

How can the stability of this compound under varying experimental conditions be assessed?

Q. Advanced

  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Photostability : Expose the compound to UV-Vis light and monitor degradation via HPLC ( discusses photodegradation pathways for iodinated thiadiazoles) .
  • Hydrolytic stability : Test in buffered solutions (pH 1–12) to simulate gastrointestinal or physiological conditions. notes that acidic conditions may cleave the piperidine-thiadiazole bond .

What computational methods are suitable for studying the electronic properties of this compound?

Q. Advanced

  • DFT calculations : Optimize the geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. used DFT to correlate dipole moments with solvent effects .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers or protein targets to assess membrane permeability or binding kinetics.
  • Docking vs. MD : While docking identifies potential binding poses, MD provides dynamic insights into binding stability over time.

How can synthetic by-products be identified and mitigated?

Basic
By-products include unreacted starting materials or oxidized thiadiazoles. Use TLC () or HPLC to monitor reaction progress .

Q. Advanced

  • Mechanistic studies : Employ LC-MS/MS to trace side reactions. For example, over-alkylation at the piperidine nitrogen could form quaternary ammonium salts, detectable via high-resolution MS.
  • Process optimization : Adjust stoichiometry (e.g., excess alkylating agent) or use protecting groups for the thiadiazole ring to prevent unwanted substitutions.

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